2,6-Di-tert-butyl-4-phenylpyridine
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Overview
Description
2,6-Di-tert-butyl-4-phenylpyridine: is an organic compound belonging to the pyridine family. It is characterized by the presence of two tert-butyl groups at the 2 and 6 positions and a phenyl group at the 4 position on the pyridine ring. This compound is known for its steric hindrance and non-nucleophilic properties, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di-tert-butyl-4-phenylpyridine typically involves the condensation of substituted benzyl chlorides with pyridine derivatives, followed by cyclization reactions. One common method includes the reaction of 2,6-di-tert-butylpyridine with phenylmagnesium bromide under controlled conditions to introduce the phenyl group at the 4 position.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. The process often includes purification steps such as recrystallization and distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,6-Di-tert-butyl-4-phenylpyridine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid under controlled temperatures.
Major Products:
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted phenylpyridine derivatives.
Scientific Research Applications
Chemistry: 2,6-Di-tert-butyl-4-phenylpyridine is used as a ligand in coordination chemistry, facilitating the formation of metal complexes. It is also employed as a non-nucleophilic base in organic synthesis, aiding in various catalytic reactions.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions due to its unique structural properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butyl-4-phenylpyridine involves its interaction with molecular targets such as enzymes and receptors. The steric hindrance provided by the tert-butyl groups prevents nucleophilic attack, making it an effective inhibitor in various biochemical pathways. The compound can also act as a ligand, forming stable complexes with metal ions and influencing their reactivity.
Comparison with Similar Compounds
2,6-Di-tert-butylpyridine: Similar in structure but lacks the phenyl group at the 4 position.
2,6-Di-tert-butyl-4-methylpyridine: Contains a methyl group instead of a phenyl group at the 4 position.
2,6-Di-tert-butyl-4-(dimethylamino)methylphenol: Contains a dimethylamino group at the 4 position.
Uniqueness: 2,6-Di-tert-butyl-4-phenylpyridine is unique due to the presence of the phenyl group, which enhances its steric hindrance and non-nucleophilic properties. This makes it particularly useful in reactions where nucleophilic attack needs to be minimized, and in forming stable metal complexes.
Properties
IUPAC Name |
2,6-ditert-butyl-4-phenylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N/c1-18(2,3)16-12-15(14-10-8-7-9-11-14)13-17(20-16)19(4,5)6/h7-13H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHGYHRFEQYAFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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